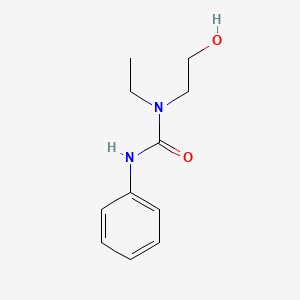

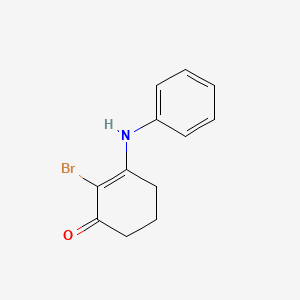

![molecular formula C25H22N2O2S B2998578 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 893785-15-4](/img/structure/B2998578.png)

1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione” is a complex organic molecule that contains several functional groups and rings. It has a spiro[indoline-3,2’-thiazolidine] core, which is a type of spiro compound where two rings share a single atom . The indoline ring is a type of heterocycle that is a part of many bioactive compounds .

Scientific Research Applications

Synthesis and Antileukemic Activity

A number of spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been prepared, demonstrating significant antileukemic activity in screen tests against P388 and L1210 leukemia, highlighting their potential in cancer research (Rajopadhye & Popp, 1987).

Antimicrobial and Antifungal Agents

Studies have shown that certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit antimicrobial and antifungal properties, offering a promising avenue for the development of new antimicrobial agents. For instance, compounds synthesized from 5-substituted isatins demonstrated in vitro antimicrobial activity, making them candidates for further pharmaceutical research (Al-Romaizan, 2020).

Anticonvulsant and Antitubercular Properties

Research into spiro[indoline-3,2'-thiazolidine]-2,4'-diones has also explored their potential anticonvulsant and antitubercular activities. Some compounds have been synthesized and screened for these properties, providing insights into their therapeutic potential against convulsions and tuberculosis (Dandia, Singh, & Arya, 2004).

Anticancer Activity

The anticancer activities of certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been evaluated, with some compounds showing promise in the National Cancer Institute's in vitro anticancer activity tests. This underscores their potential role in cancer treatment strategies (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Synthetic Methodologies

Research has not only focused on the biological activities of these compounds but also on improving their synthetic methodologies. Innovations include the use of microwave irradiation for faster synthesis and the exploration of green chemistry approaches to create structurally diverse spiroheterocycles with potential biological activities (Arya & Kumar, 2011).

Future Directions

The study of spiro[indoline-3,2’-thiazolidine] derivatives and similar compounds is an active area of research, particularly in the field of medicinal chemistry . Future research could involve synthesizing and testing new derivatives, studying their mechanisms of action, and optimizing their properties for potential applications.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Indole derivatives are known for their diverse reactivity, which allows them to undergo various types of reactions . This suggests that the compound could interact with its targets in multiple ways, leading to different biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they could affect multiple biochemical pathways .

Result of Action

Given the known biological activities of indole derivatives , it can be inferred that the compound could have a significant impact at the molecular and cellular levels.

properties

IUPAC Name |

1'-benzyl-3-(4-ethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-2-18-12-14-20(15-13-18)27-23(28)17-30-25(27)21-10-6-7-11-22(21)26(24(25)29)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVSCJVUAJHSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)

![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)

![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)

![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)

![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)